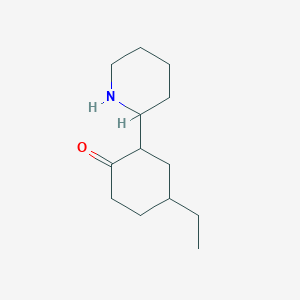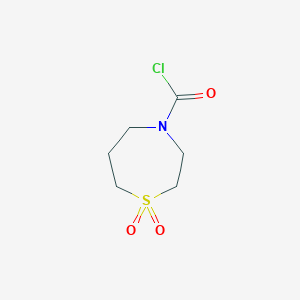![molecular formula C11H21NO B13310631 3-[(3-Methylcyclohexyl)methoxy]azetidine](/img/structure/B13310631.png)
3-[(3-Methylcyclohexyl)methoxy]azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-Methylcyclohexyl)methoxy]azetidine is a chemical compound with the molecular formula C₁₁H₂₁NO and a molecular weight of 183.29 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a methoxy group attached to a 3-methylcyclohexyl moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
The synthesis of 3-[(3-Methylcyclohexyl)methoxy]azetidine typically involves the reaction of 3-methylcyclohexylmethanol with azetidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the azetidine ring . The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction efficiency and scalability .
Análisis De Reacciones Químicas
3-[(3-Methylcyclohexyl)methoxy]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-[(3-Methylcyclohexyl)methoxy]azetidine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-[(3-Methylcyclohexyl)methoxy]azetidine involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes or receptors, leading to the modulation of their activity. The methoxy group and the 3-methylcyclohexyl moiety can influence the compound’s binding affinity and selectivity towards its targets . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
3-[(3-Methylcyclohexyl)methoxy]azetidine can be compared with other similar compounds, such as:
3-Methoxyazetidine: Lacks the 3-methylcyclohexyl moiety, resulting in different chemical and biological properties.
3-Methyl-N-(1-methylcyclohexyl)aniline: Contains an aniline group instead of the azetidine ring, leading to different reactivity and applications.
Isoxazole Derivatives: These compounds have a five-membered ring with one oxygen and one nitrogen atom, offering different biological activities and synthetic applications.
The uniqueness of this compound lies in its specific combination of the azetidine ring and the 3-methylcyclohexyl moiety, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H21NO |
|---|---|
Peso molecular |
183.29 g/mol |
Nombre IUPAC |
3-[(3-methylcyclohexyl)methoxy]azetidine |
InChI |
InChI=1S/C11H21NO/c1-9-3-2-4-10(5-9)8-13-11-6-12-7-11/h9-12H,2-8H2,1H3 |
Clave InChI |
YYWLNHOAHDSAHH-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1)COC2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13310555.png)
![7-[(4-Bromophenyl)methyl]-7-azabicyclo[2.2.1]heptane](/img/structure/B13310563.png)

![N-[1-(4-chlorophenyl)propyl]cyclopropanamine](/img/structure/B13310575.png)
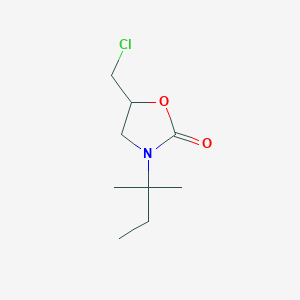
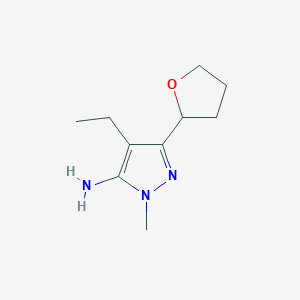
![3-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13310601.png)
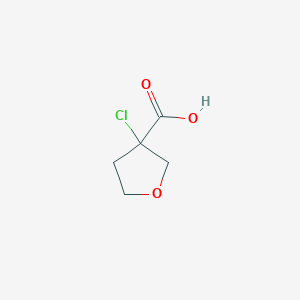
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorohexanoic acid](/img/structure/B13310618.png)
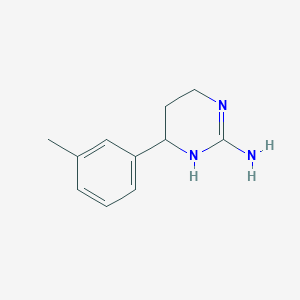
![3-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol](/img/structure/B13310630.png)
